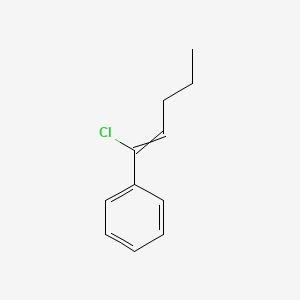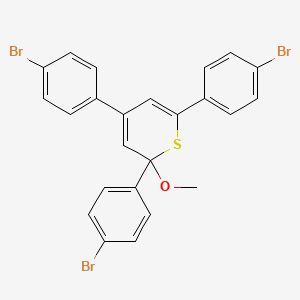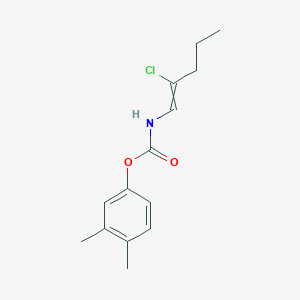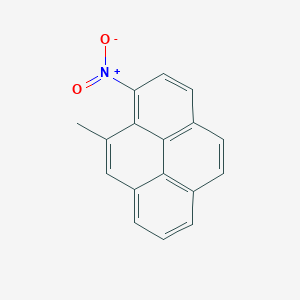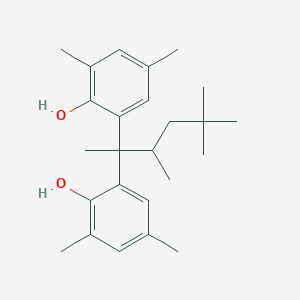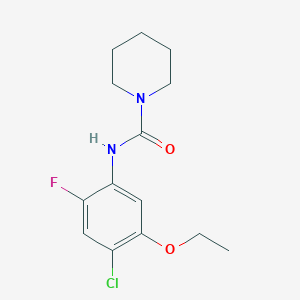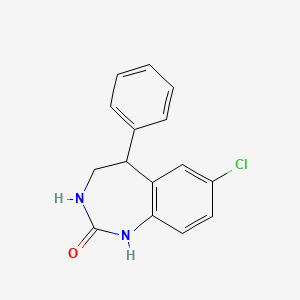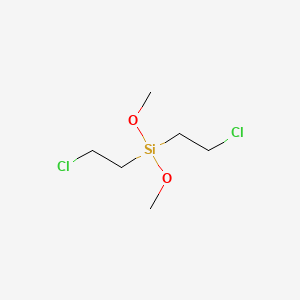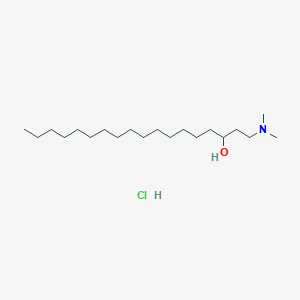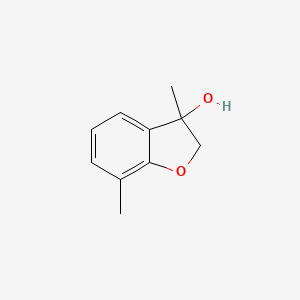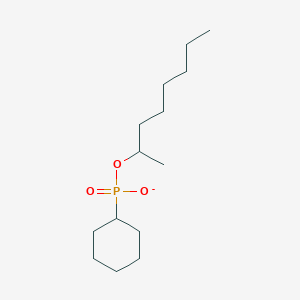
Octan-2-YL cyclohexylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octan-2-YL cyclohexylphosphonate is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is notable for its unique structure, which includes an octyl group attached to the phosphorus atom and a cyclohexyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octan-2-YL cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with octan-2-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents like dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Octan-2-YL cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the octyl or cyclohexyl groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkoxides, amines
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Octan-2-YL cyclohexylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphonate compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Octan-2-YL cyclohexylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octylphosphonic acid
- Cyclohexylphosphonic acid
- Octylcyclohexylphosphine oxide
Uniqueness
Octan-2-YL cyclohexylphosphonate is unique due to its dual alkyl and cycloalkyl substitution on the phosphonate group. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
89870-49-5 |
|---|---|
Molekularformel |
C14H28O3P- |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
cyclohexyl(octan-2-yloxy)phosphinate |
InChI |
InChI=1S/C14H29O3P/c1-3-4-5-7-10-13(2)17-18(15,16)14-11-8-6-9-12-14/h13-14H,3-12H2,1-2H3,(H,15,16)/p-1 |
InChI-Schlüssel |
NODGPEFYSBRXFO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC(C)OP(=O)(C1CCCCC1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
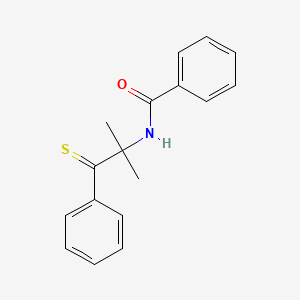
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
